Pan-Somatostatin Receptor Binding Profile: DOTA-NOC Uniquely Targets SSTR2, SSTR3, and SSTR5 with High Affinity
DOTA-NOC is the only clinically established 68Ga-DOTA peptide that simultaneously binds SSTR2, SSTR3, and SSTR5 with nanomolar affinity. Measured via competitive binding against [125I][Leu8, D-Trp22, Tyr25]somatostatin-28, 68Ga-DOTA-NOC exhibits IC50 values of 1.9 ± 0.4 nM (SSTR2), 40.0 ± 5.8 nM (SSTR3), and 7.2 ± 1.6 nM (SSTR5), while 111In-DOTA-NOC yields 2.9 ± 0.1 nM (SSTR2), 8 ± 2 nM (SSTR3), and 11.2 ± 3.5 nM (SSTR5). In contrast, 68Ga-DOTA-TATE is SSTR2-selective with IC50 values of 0.20 ± 0.04 nM (SSTR2), >1,000 nM (SSTR3), and 377 ± 18 nM (SSTR5). 68Ga-DOTA-TOC shows 2.5 ± 0.5 nM (SSTR2), 613 ± 140 nM (SSTR3), and 73 ± 12 nM (SSTR5). Neither comparator achieves sub-100 nM affinity for SSTR3. [1][2]
| Evidence Dimension | Binding affinity (IC50) across SSTR subtypes 2, 3, and 5 |
|---|---|
| Target Compound Data | 68Ga-DOTA-NOC: SSTR2 = 1.9 nM, SSTR3 = 40 nM, SSTR5 = 7.2 nM; 111In-DOTA-NOC: SSTR2 = 2.9 nM, SSTR3 = 8 nM, SSTR5 = 11.2 nM |
| Comparator Or Baseline | 68Ga-DOTA-TATE: SSTR2 = 0.20 nM, SSTR3 > 1,000 nM, SSTR5 = 377 nM; 68Ga-DOTA-TOC: SSTR2 = 2.5 nM, SSTR3 = 613 nM, SSTR5 = 73 nM |
| Quantified Difference | DOTA-NOC SSTR3 affinity is ≥15-fold higher than DOTA-TOC (40 vs. 613 nM) and ≥25-fold higher than DOTA-TATE (>1,000 nM). DOTA-NOC SSTR5 affinity is ~10-fold higher than DOTA-TOC (7.2 vs. 73 nM) and ~52-fold higher than DOTA-TATE (377 nM). |
| Conditions | Competitive radioligand binding assay using [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 on transfected human SSTR subtypes; data expressed as mean ± SD from independent experiments in triplicate |
Why This Matters
The exclusive pan-somatostatin profile enables DOTA-NOC to image and target tumor lesions expressing SSTR3 and SSTR5 that would be missed or poorly detected by SSTR2-selective agents, directly impacting diagnostic sensitivity in heterogeneous NET populations.
- [1] Eychenne R, Bouvry C, Bourgeois M, Loyer P, Benoist E, Lepareur N. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy. Molecules. 2020;25(17):4012. Affinity data compiled in Table 1, PMC8170475. Front Endocrinol. 2021;12:679000. View Source
- [2] Wild D, Schmitt JS, Ginj M, Mäcke HR, Bernard BF, Krenning E, De Jong M, Wenger S, Reubi JC. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals. Eur J Nucl Med Mol Imaging. 2003;30(10):1338-1347. View Source
